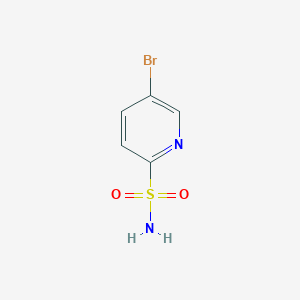

5-Bromopyridine-2-sulfonamide

Descripción

The exact mass of the compound 5-Bromopyridine-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromopyridine-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromopyridine-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromopyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPDTZOKNNJLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19642-68-3 | |

| Record name | 5-bromopyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromopyridine-2-sulfonamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Bromopyridine-2-sulfonamide, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its core chemical properties, molecular structure, and spectroscopic profile. Furthermore, this guide will detail robust synthetic pathways, including a step-by-step experimental protocol, and explore its reactivity. The primary focus will be on its application as a versatile scaffold in the design and development of novel therapeutic agents, particularly in the realm of antibacterial research. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of sulfonamide-based compounds.

Molecular Structure and Physicochemical Properties

5-Bromopyridine-2-sulfonamide is a unique bifunctional molecule incorporating a pyridine ring, a sulfonamide group, and a bromine atom. This specific arrangement of functional groups provides distinct electronic properties and multiple reaction sites, making it an ideal starting material for creating diverse chemical libraries for drug discovery.[1][2]

The bromine atom at the 5-position serves as a versatile handle for derivatization, primarily through metal-catalyzed cross-coupling reactions.[1] The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities, most notably as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.[3][4]

Chemical Identity and Properties

The fundamental properties of 5-Bromopyridine-2-sulfonamide are summarized in the table below. While experimental data for some properties are not widely published, reliable predicted values offer valuable insights for experimental design.

| Property | Value | Source(s) |

| CAS Number | 19642-68-3 | |

| Molecular Formula | C₅H₅BrN₂O₂S | [5] |

| Molecular Weight | 237.08 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| SMILES | C1=CC(=NC=C1Br)S(=O)(=O)N | - |

| InChI Key | XZPDTZOKNNJLTQ-UHFFFAOYSA-N | - |

| XLogP3 (Predicted) | 0.4 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Topological Polar Surface Area (TPSA) | 85.9 Ų | - |

| Storage Conditions | 2-8°C, dry | [1] |

Structural Representation

The 2D chemical structure of 5-Bromopyridine-2-sulfonamide highlights the key functional groups and their relative positions on the pyridine ring.

Caption: Synthetic workflow for 5-Bromopyridine-2-sulfonamide.

Experimental Protocol: A Representative Synthesis

This protocol is a synthesized methodology based on established chemical principles for the synthesis of aryl sulfonyl chlorides and their subsequent conversion to sulfonamides. [6] Step 1: Synthesis of 5-Bromopyridine-2-sulfonyl chloride from 2-Amino-5-bromopyridine

-

Rationale: This step utilizes a Sandmeyer-type reaction. The primary amino group is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride moiety.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-bromopyridine (1 eq.) in concentrated hydrochloric acid.

-

Cool the mixture to 0 to -5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 0 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, maintaining vigorous stirring. The temperature should be kept low initially and then allowed to warm to room temperature.

-

After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromopyridine-2-sulfonyl chloride. [7]Purification can be achieved by column chromatography if necessary.

-

Step 2: Synthesis of 5-Bromopyridine-2-sulfonamide

-

Rationale: The highly electrophilic sulfonyl chloride is reacted with an ammonia source (a nucleophile) to form the stable sulfonamide bond. [6]

-

Procedure:

-

Dissolve the crude 5-bromopyridine-2-sulfonyl chloride (1 eq.) in a suitable solvent such as THF or acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromopyridine-2-sulfonamide. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Applications in Medicinal Chemistry and Drug Discovery

The true value of 5-Bromopyridine-2-sulfonamide lies in its role as a versatile building block for creating novel molecules with therapeutic potential. [1]The sulfonamide functional group is present in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents. [3][4]

Scaffold for Antibacterial Agents

Research has demonstrated that derivatives of this scaffold possess potent antibacterial activity. For instance, a study detailed the synthesis of N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide, which showed promising activity against both Gram-positive and Gram-negative bacterial strains. [8]The study highlighted that the sulfonamide derivative exhibited significantly better results than other related compounds, marking it as a potential lead for new antibacterial agents. [8]

A Versatile Intermediate for Library Synthesis

The dual functionality of 5-Bromopyridine-2-sulfonamide allows for orthogonal chemical modifications, making it an excellent starting point for generating compound libraries for high-throughput screening.

Caption: Diversification pathways for 5-Bromopyridine-2-sulfonamide.

-

Modification at the Bromine Site: The C-Br bond is readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

-

Modification at the Sulfonamide Nitrogen: The N-H bonds of the primary sulfonamide can be alkylated or arylated to generate secondary or tertiary sulfonamides, further expanding molecular diversity and tuning physicochemical properties like solubility and cell permeability.

This strategic derivatization is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds.

Conclusion

5-Bromopyridine-2-sulfonamide stands as a pivotal intermediate in modern medicinal chemistry. Its well-defined structure, predictable reactivity, and the proven biological relevance of its core motifs provide a robust platform for the synthesis of novel, high-value molecules. The synthetic pathways are accessible and scalable, and its bifunctional nature offers extensive opportunities for chemical library generation. For researchers in drug discovery, particularly those focused on infectious diseases and enzyme inhibition, 5-Bromopyridine-2-sulfonamide represents a key tool for developing the next generation of therapeutic agents.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from onlinelibrary.wiley.com. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from rsc.org. [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from ripublication.com. [Link]

-

ResearchGate. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Request PDF. Retrieved from researchgate.net. [Link]

-

The Royal Society of Chemistry. (n.d.). FT-IR spectral studies. Retrieved from rsc.org. [Link]

-

SpectraBase. (n.d.). 5-Bromopyridine-2-sulfonyl fluoride - Optional[FTIR] - Spectrum. Retrieved from spectrabase.com. [Link]

-

SpectraBase. (n.d.). 5-Bromopyridine-2-sulfonyl fluoride. Retrieved from spectrabase.com. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org. [Link]

-

ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine. Retrieved from researchgate.net. [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from a university website. [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from ajc-b.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. Retrieved from innopharmchem.com. [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from link.springer.com. [Link]

-

Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine - Eureka. Retrieved from eureka.patsnap.com. [Link]

-

Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from onlinelibrary.wiley.com. [Link]

-

PubMed. (2004). Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from spectrabase.com. [Link]

-

PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. 5-Bromopyridine-2-sulfonamide [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Physicochemical Characteristics of 5-Bromopyridine-2-sulfonamide

This guide provides a comprehensive overview of the essential physicochemical properties of 5-Bromopyridine-2-sulfonamide, a key building block in medicinal and materials chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural, spectroscopic, and functional characteristics, offering field-proven insights and detailed experimental context.

Introduction: The Strategic Importance of a Bifunctional Building Block

5-Bromopyridine-2-sulfonamide is a heterocyclic compound of significant interest due to its unique bifunctional nature. The presence of a bromine atom on the pyridine ring offers a reactive site for a multitude of synthetic transformations, particularly metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] This allows for the precise and controlled construction of more complex molecular architectures.[1] Simultaneously, the sulfonamide group is a well-established pharmacophore, known for its role in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[2]

The strategic positioning of these two functional groups makes 5-Bromopyridine-2-sulfonamide a valuable intermediate in the synthesis of novel pharmaceutical candidates and functional materials.[3][4] Its derivatives have shown promise as potent antibacterial agents and are being explored in the development of kinase inhibitors and treatments for conditions like prostate cancer.[1] This guide aims to provide a detailed technical foundation for scientists working with this versatile compound.

Core Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research and development program. The key physicochemical parameters for 5-Bromopyridine-2-sulfonamide are summarized below.

| Property | Value | Source |

| CAS Number | 19642-68-3 | [3] |

| Molecular Formula | C₅H₅BrN₂O₂S | [5] |

| Molecular Weight | 237.08 g/mol | [6] |

| Monoisotopic Mass | 235.9255 Da | [5] |

| Predicted XlogP | 0.4 | [5] |

| Storage | 2-8°C, dry | [3] |

These fundamental properties are critical for everything from reaction stoichiometry calculations to preliminary assessments of bioavailability and membrane permeability in early-stage drug discovery. The predicted XlogP value of 0.4 suggests a relatively hydrophilic character, which has implications for its solubility and distribution properties.

Synthesis & Reactivity: A Chemist's Perspective

The utility of 5-Bromopyridine-2-sulfonamide is intrinsically linked to its synthesis and subsequent reactivity. While a detailed synthesis protocol is beyond the scope of this guide, it's important to understand the general synthetic logic. The compound is often prepared from 2-amino-5-bromopyridine, which serves as a common precursor for a variety of pyridine derivatives.[7]

The true value of this molecule lies in its reactivity profile. The bromine atom acts as a versatile synthetic "handle," enabling chemists to introduce a wide range of substituents at the 5-position of the pyridine ring.[1] This regioselective functionalization is crucial for building molecular diversity and performing structure-activity relationship (SAR) studies.[1]

Logical Workflow for Synthetic Utilization

The following diagram illustrates a typical workflow for leveraging 5-Bromopyridine-2-sulfonamide in a synthetic campaign.

Caption: Synthetic utility workflow for 5-Bromopyridine-2-sulfonamide.

This dual approach, modifying either the pyridine core or the sulfonamide moiety, allows for a comprehensive exploration of the chemical space around this scaffold.

Spectroscopic Characterization: Verifying Identity and Purity

Accurate characterization is paramount to ensuring the identity and purity of a chemical compound. The following sections detail the expected spectroscopic signatures for 5-Bromopyridine-2-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of both the bromo and sulfonamide groups. One would anticipate three signals in the aromatic region, likely between 7.0 and 9.0 ppm. The sulfonamide protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C5) and the carbon atom attached to the sulfonamide group (C2) will have characteristic chemical shifts influenced by these substituents.

Explanatory Note: NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. The precise chemical shifts and coupling constants provide unambiguous information about the connectivity of atoms within a molecule. For a novel derivative of 5-Bromopyridine-2-sulfonamide, a full suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) would be essential for complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. For 5-Bromopyridine-2-sulfonamide, the IR spectrum would be characterized by the following key absorption bands:

-

N-H Stretching: The sulfonamide group (-SO₂NH₂) will exhibit characteristic stretches for the N-H bonds, typically in the region of 3200-3400 cm⁻¹.

-

S=O Stretching: The sulfonyl group (S=O) will show strong, distinct asymmetric and symmetric stretching bands, usually found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

C=C and C=N Stretching: The aromatic pyridine ring will have characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches are expected to appear above 3000 cm⁻¹.

Protocol for IR Analysis (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (1-2 mg) of 5-Bromopyridine-2-sulfonamide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

-

Expected Molecular Ion: In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be expected at m/z 236.93 and 238.93, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[9] This would result in a fragment ion [M+H-SO₂]⁺. Other fragments corresponding to the loss of the sulfonamide group or cleavage of the pyridine ring may also be observed.

Solubility & Partition Coefficient: Predicting Biological Behavior

The solubility of a compound in various media is a critical determinant of its utility, particularly in pharmaceutical applications.

-

Solubility: While specific quantitative solubility data is not widely published, the sulfonamide group generally imparts some degree of aqueous solubility. However, the overall solubility will be a balance between the hydrophilic sulfonamide and the more hydrophobic bromo-pyridine core. The extended Hildebrand solubility approach can be a useful theoretical tool for predicting solubility in various solvent systems.[10]

-

LogP (Partition Coefficient): The predicted XlogP of 0.4 indicates that 5-Bromopyridine-2-sulfonamide has a slight preference for an aqueous environment over an octanol environment. This is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Workflow for Solubility Determination:

Caption: Workflow for experimental solubility determination.

Applications & Future Directions

5-Bromopyridine-2-sulfonamide serves as a pivotal intermediate in several areas of chemical research:

-

Pharmaceutical Synthesis: It is a building block for developing novel drugs, particularly sulfonamide-based antimicrobials and anti-inflammatory agents.[3] Its derivatives have shown significant antibacterial activity against various pathogenic microorganisms.[11]

-

Medicinal Chemistry: The compound is extensively used in the design of kinase inhibitors and other biologically active molecules.[3] The ability to easily modify the structure allows for the systematic optimization of lead compounds.

-

Agrochemical Research: It is also utilized in the development of new pesticides with enhanced efficacy.[3]

The continued exploration of this scaffold is expected to yield new compounds with improved therapeutic profiles and novel applications in materials science.

Conclusion

5-Bromopyridine-2-sulfonamide is a high-value chemical intermediate whose physicochemical properties make it an ideal starting point for synthetic and medicinal chemistry programs. Its defined molecular structure, combined with the dual reactivity of the bromine atom and the sulfonamide group, provides a robust platform for the creation of diverse molecular libraries. This guide has provided a foundational understanding of its core characteristics, from spectroscopic identity to synthetic utility, to empower researchers in their scientific endeavors.

References

- Vertex AI Search. 5-Bromopyridine-2-sulfonamide.

- Vertex AI Search. Note Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2- amino-5-bromo/nitropyridine against bacterial.

- ResearchGate. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Request PDF.

- Benchchem. 5-Bromopyridine-2-sulfonamide | 19642-68-3.

- PubChemLite. 5-bromopyridine-2-sulfonamide (C5H5BrN2O2S).

- NIScPR Online Periodical Repository. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients.

- The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.

- Sigma-Aldrich. 5-Bromopyridine-2-sulfonamide.

- NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid.

- JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.

- ResearchGate. Synthesis of 2-Amino-5-bromopyridine.

- Unknown Source. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.

- PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

Sources

- 1. 5-Bromopyridine-2-sulfonamide | 19642-68-3 | Benchchem [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromopyridine-2-sulfonamide [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - 5-bromopyridine-2-sulfonamide (C5H5BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 6. 5-Bromopyridine-2-sulfonamide - [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromopyridine-2-sulfonamide (CAS No. 19642-68-3)

Executive Summary

5-Bromopyridine-2-sulfonamide is a strategically important heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure uniquely combines a pyridine core, a sulfonamide functional group known for its diverse pharmacological activities, and a bromine atom that serves as a versatile synthetic handle for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. We will explore its utility in structure-activity relationship (SAR) studies and provide practical, field-proven experimental protocols for its derivatization, underscoring its value to researchers and drug development professionals.

Introduction: The Strategic Value of the Pyridine Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, and to mimic a carboxylate group, allows it to engage in critical interactions with biological targets.[4] When incorporated into a pyridine ring, a privileged scaffold in drug design, the resulting pyridine sulfonamide moiety offers a unique combination of electronic properties, metabolic stability, and aqueous solubility.

5-Bromopyridine-2-sulfonamide (CAS 19642-68-3) emerges as a particularly valuable reagent. The bromine atom at the C5 position provides a regioselective site for derivatization, primarily through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[5][6] This bifunctional nature—a biologically relevant sulfonamide and a synthetically versatile bromide—allows for the systematic construction of diverse chemical libraries to probe biological targets and optimize lead compounds.[5][7] This guide will elucidate the technical nuances of leveraging this powerful intermediate in a research and development setting.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and formulation. The key properties of 5-Bromopyridine-2-sulfonamide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19642-68-3 | [8][9] |

| Molecular Formula | C₅H₅BrN₂O₂S | [9][10] |

| Molecular Weight | 237.07 g/mol | [9][11] |

| Appearance | Solid | |

| SMILES | O=S(C1=NC=C(Br)C=C1)(N)=O | [9] |

| InChI Key | XZPDTZOKNNJLTQ-UHFFFAOYSA-N | [9] |

| Storage | 2-8°C, sealed in dry conditions | [7][10] |

The molecule's structure features an electron-deficient pyridine ring due to the electron-withdrawing nature of both the sulfonamide group and the bromine atom. This electronic profile influences the reactivity of the aromatic ring and the acidity of the sulfonamide N-H protons.

Synthesis and Chemical Reactivity

Synthesis of the Core Scaffold

The synthesis of 5-Bromopyridine-2-sulfonamide typically starts from more readily available pyridine precursors. A common precursor is 2-amino-5-bromopyridine, which can be synthesized by the bromination of 2-aminopyridine.[12] The subsequent steps involve diazotization of the amino group, followed by a sulfonyl-de-diazoniation reaction using sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride. Finally, amination of the 5-bromo-pyridine-2-sulfonyl chloride intermediate with ammonia yields the target sulfonamide.

The precursor, 5-Bromo-pyridine-2-sulfonyl chloride, is a key reagent in its own right, used for creating a variety of sulfonamide derivatives.[13]

Duality of Reactivity: A Chemist's Gateway

The synthetic power of 5-Bromopyridine-2-sulfonamide lies in its two distinct reactive sites, which can be addressed with high chemoselectivity.

-

The Bromine Atom (C5-Position): This site is the primary handle for building molecular complexity. It is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions.[5] This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino substituents, making it an ideal tool for SAR exploration.[5][6]

-

The Sulfonamide Group (-SO₂NH₂): The primary sulfonamide can be N-alkylated or N-acylated to introduce different substituents. The acidic protons allow for reactions with various electrophiles under basic conditions. This functionalization can modulate the compound's polarity, hydrogen bonding capacity, and pharmacokinetic properties.

This orthogonal reactivity is a critical asset, enabling a modular approach to library synthesis.

Caption: Modular diversification of 5-Bromopyridine-2-sulfonamide.

Applications in Medicinal Chemistry

The pyridine sulfonamide motif is integral to numerous biologically active compounds.[1][14][15] 5-Bromopyridine-2-sulfonamide serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agents with antimicrobial and anti-inflammatory properties.[5][7]

Case Example: Kinase Inhibitors Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The pyridine ring of 5-Bromopyridine-2-sulfonamide can act as this hinge-binding element. The sulfonamide group can then be directed towards the solvent-exposed region to improve solubility and pharmacokinetic properties, while the C5 position can be functionalized via Suzuki coupling to introduce substituents that target the hydrophobic back pocket of the kinase, thereby enhancing potency and selectivity. This targeted approach highlights the compound's direct relevance in modern pharmaceutical development.[5]

Antibacterial Agents Sulfonamides historically function as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4] Novel derivatives of 5-Bromopyridine-2-sulfonamide have been investigated as new antibacterial agents, where the pyridine core and C5-substituents are modified to overcome resistance mechanisms and improve the activity spectrum.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a validated, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this scaffold.

Objective: To synthesize 5-Aryl-pyridine-2-sulfonamide from 5-Bromopyridine-2-sulfonamide and a generic arylboronic acid.

Causality Statement: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it ideal for library synthesis. The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while the base is essential for the transmetalation step.

Materials:

-

5-Bromopyridine-2-sulfonamide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Bromopyridine-2-sulfonamide, the arylboronic acid, and potassium carbonate.

-

Rationale: A dry, inert atmosphere is critical to prevent the deactivation of the palladium catalyst and the degradation of organometallic intermediates.

-

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.

-

Rationale: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for coupling reactions involving heteroaryl halides.

-

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v). The reaction mixture should be a suspension.

-

Rationale: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Rationale: Heating provides the necessary activation energy. Continuous monitoring is a self-validating step to ensure reaction completion and prevent byproduct formation from prolonged heating.

-

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: This standard aqueous work-up removes the inorganic base, catalyst residues, and other water-soluble impurities.

-

-

Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Rationale: Chromatography is essential to isolate the desired product from unreacted starting materials and byproducts. Spectroscopic analysis provides unequivocal proof of identity and purity, ensuring data integrity for subsequent biological assays.

-

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

Robust analytical methods are crucial for ensuring the quality and integrity of 5-Bromopyridine-2-sulfonamide and its derivatives.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid is typically effective.

-

Mass Spectrometry (MS): Provides molecular weight confirmation. LC-MS is a powerful tool for reaction monitoring and purity assessment.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final products.[2][14] The characteristic splitting patterns and chemical shifts of the pyridine ring protons provide definitive structural information.

Safety and Handling

According to available Safety Data Sheets (SDS), 5-Bromopyridine-2-sulfonamide should be handled with care.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][18] It may also be harmful if swallowed.[18]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Avoid formation of dust and aerosols.[18]

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[7][10]

Conclusion

5-Bromopyridine-2-sulfonamide is more than just a chemical intermediate; it is a versatile and powerful platform for innovation in drug discovery. Its dual-functional nature provides a logical and efficient pathway for the synthesis of diverse and complex molecules. By enabling rapid SAR studies through reliable and well-understood chemical transformations like the Suzuki coupling, it accelerates the journey from hit identification to lead optimization. For any research organization focused on developing novel therapeutics, particularly in oncology and infectious diseases, a thorough understanding and strategic application of this scaffold are essential for success.

References

- ChemScene. Safety Data Sheet - 5-Bromopyridine-2-sulfonamide. [URL: https://www.chemscene.com/products/5-bromopyridine-2-sulfonamide-207858.html]

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Sulfonamides: Insights from Pyridine-2-sulfonyl Chloride. [URL: https://www.inno-pharmchem.

- European Journal of Chemistry. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2525]

- HeyChem. 5-Bromopyridine-2-sulfonamide. [URL: https://www.heychem.com/product/153035-5-bromopyridine-2-sulfonamide]

- Ambeed.com. 19642-68-3|5-Bromopyridine-2-sulfonamide. [URL: https://www.ambeed.com/products/19642-68-3.html]

- BLD Pharm. 19642-68-3|5-Bromopyridine-2-sulfonamide. [URL: https://www.bldpharm.com/products/19642-68-3.html]

- AiFChem. 19642-68-3 | 5-Bromopyridine-2-sulfonamide. [URL: https://www.aifchem.com/product/acky-ls745-19642-68-3.html]

- ACS Omega. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c03582]

- PubMed Central (PMC). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8604314/]

- MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [URL: https://www.mdpi.com/1420-3049/26/1/1]

- Benchchem. 5-Bromopyridine-2-sulfonamide | 19642-68-3. [URL: https://www.benchchem.com/product/b1523948]

- Benchchem. 5-Bromopyrimidine-2-sulfonamide. [URL: https://www.benchchem.com/product/b1527027]

- ResearchGate. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. [URL: https://www.researchgate.

- Aaron Chemistry. Safety Data Sheet - 5-bromopyridine-2-sulfonamide. [URL: https://www.aaronchem.com/cas/19642-68-3]

- Sigma-Aldrich. 5-Bromo-N-ethylpyridine-3-sulfonamide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023413]

- Chem-Impex. 5-Bromo-pyridine-2-sulfonyl chloride. [URL: https://www.chemimpex.com/products/07133]

- ChemScene. 5-Bromopyrimidine-2-sulfonamide. [URL: https://www.chemscene.com/products/5-bromopyrimidine-2-sulfonamide-212141.html]

- Sigma-Aldrich. 5-Bromopyridine-2-sulfonamide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752684]

- YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [URL: https://ymerdigital.com/uploads/YMER22A201.pdf]

- ResearchGate. A few biologically active sulfonamide derivatives. [URL: https://www.researchgate.

- ResearchGate. Representative biologically active sulfonamide-bearing drugs. [URL: https://www.researchgate.net/figure/Representative-biologically-active-sulfonamide-bearing-drugs_fig1_344534729]

- USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [URL: https://www.fsis.usda.gov/sites/default/files/media_file/2021-03/CLG-SUL_05.pdf]

- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [URL: https://www.mdpi.com/1420-3049/22/2/194]

- OAText. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [URL: https://www.oatext.

- Moroccan Journal of Chemistry. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. [URL: https://revues.imist.ma/index.php/morjchem/article/view/52998]

- Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [URL: https://www.preprints.org/manuscript/202402.0838/v1]

- PubMed. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. [URL: https://pubmed.ncbi.nlm.nih.gov/33172352/]

- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [URL: https://link.springer.com/article/10.1007/s10311-021-01212-3]

- SciSpace. QSAR studies on imidazoles and sulfonamides as antidiabetic agents. [URL: https://typeset.io/papers/qsar-studies-on-imidazoles-and-sulfonamides-as-antidiabetic-32g67175]

- Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [URL: https://www.preprints.org/manuscript/202402.0838/v1]

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. [URL: https://patents.google.

- Scite. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B. [URL: https://scite.ai/reports/recent-advances-in-biological-active-sulfonamide-based-hybrid-compounds-part-b-two-component-sulfonamide-hybrids-Lg6y7W]

- PubMed. Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). [URL: https://pubmed.ncbi.nlm.nih.gov/28463806/]

- PubMed Central (PMC). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835848/]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromopyridine-2-sulfonamide | 19642-68-3 | Benchchem [benchchem.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 7. 5-Bromopyridine-2-sulfonamide [myskinrecipes.com]

- 8. chemscene.com [chemscene.com]

- 9. 19642-68-3 | 5-Bromopyridine-2-sulfonamide | Bromides | Ambeed.com [ambeed.com]

- 10. 19642-68-3|5-Bromopyridine-2-sulfonamide|BLD Pharm [bldpharm.com]

- 11. 5-Bromopyridine-2-sulfonamide - [sigmaaldrich.com]

- 12. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. ymerdigital.com [ymerdigital.com]

- 17. Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aaronchem.com [aaronchem.com]

Spectral Data Analysis of 5-Bromopyridine-2-sulfonamide: A Technical Guide for Researchers

Introduction

5-Bromopyridine-2-sulfonamide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility stems from the presence of a sulfonamide group, a well-established pharmacophore, and a bromine-substituted pyridine ring, which offers a versatile handle for further synthetic modifications, such as cross-coupling reactions. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromopyridine-2-sulfonamide, grounded in established spectroscopic principles and supported by data from closely related analogues.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 5-Bromopyridine-2-sulfonamide dictates its spectral properties. The pyridine ring is an electron-deficient aromatic system, and the substituents—a bromine atom at the 5-position and a sulfonamide group at the 2-position—exert significant electronic effects that influence the chemical environment of each atom.

Caption: Molecular structure of 5-Bromopyridine-2-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Bromopyridine-2-sulfonamide is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the deshielding effect of the sulfonamide group, and the anisotropic effects of the aromatic ring. Based on data from structurally similar compounds, the following assignments can be predicted.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromopyridine-2-sulfonamide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.5 | d | ~2.5 |

| H-4 | ~8.0 | dd | ~8.5, 2.5 |

| H-3 | ~7.9 | d | ~8.5 |

| -SO₂NH₂ | ~7.5 | br s | - |

Predicted data is based on analogous structures and general substituent effects.

The proton at the C-6 position is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. The protons at C-3 and C-4 will exhibit a doublet and a doublet of doublets, respectively, due to ortho and meta coupling. The sulfonamide protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromopyridine-2-sulfonamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-6 | ~150 |

| C-4 | ~140 |

| C-3 | ~125 |

| C-5 | ~120 |

Predicted data is based on analogous structures and general substituent effects.

The carbon atom C-2, directly attached to the electron-withdrawing sulfonamide group, is expected to be the most deshielded. The C-5 carbon, bearing the bromine atom, will also be significantly influenced.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-Bromopyridine-2-sulfonamide will be characterized by the vibrational modes of the sulfonamide group and the aromatic pyridine ring.

Table 3: Characteristic IR Absorption Bands for 5-Bromopyridine-2-sulfonamide

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Sulfonamide (-SO₂NH₂) |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 1600-1450 | C=C and C=N stretch | Aromatic (Pyridine) |

| 1350-1300 | Asymmetric SO₂ stretch | Sulfonamide (-SO₂NH₂) |

| 1180-1150 | Symmetric SO₂ stretch | Sulfonamide (-SO₂NH₂) |

| 950-900 | S-N stretch | Sulfonamide (-SO₂NH₂) |

| 850-750 | C-H out-of-plane bend | Aromatic (Pyridine) |

The presence of strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds is a key diagnostic feature for the sulfonamide group.[1] The N-H stretching vibrations will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Bromopyridine-2-sulfonamide (C₅H₅BrN₂O₂S), the expected monoisotopic mass is approximately 235.93 g/mol .

Table 4: Predicted m/z Peaks in the Mass Spectrum of 5-Bromopyridine-2-sulfonamide

| Adduct | Predicted m/z |

| [M+H]⁺ | 236.94 |

| [M+Na]⁺ | 258.92 |

| [M-H]⁻ | 234.92 |

Data predicted by PubChem.[2]

A characteristic fragmentation pattern for sulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[2][3] Therefore, a significant fragment ion at m/z [M+H - 64]⁺ would be expected in the tandem mass spectrum. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromopyridine-2-sulfonamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition (ESI): Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in both positive and negative ion modes. For fragmentation studies, perform tandem MS (MS/MS) experiments by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The spectral data of 5-Bromopyridine-2-sulfonamide are consistent with its molecular structure. The ¹H and ¹³C NMR spectra reveal the electronic environment of the pyridine ring protons and carbons, respectively. The IR spectrum confirms the presence of the key sulfonamide and aromatic functional groups. Mass spectrometry provides the molecular weight and insights into the fragmentation pathways. This comprehensive spectral analysis serves as a valuable reference for researchers working with this important synthetic intermediate.

References

- Rai, R., & Singh, P. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B, 50B(7), 931-936.

- Asker, F. W., et al. (Year not specified). Synthesis and characterization of some sulfonamide dervatives.

- Poręba, K., et al. (Year not specified).

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

-

PubChem. (n.d.). 5-bromopyridine-2-sulfonamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromopyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridine-2-sulfonamide is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics, including kinase inhibitors and potential antimicrobial agents.[1][2] The strategic placement of the bromo and sulfonamide functionalities on the pyridine ring offers versatile handles for synthetic modifications.[2] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring reproducibility in experimental assays, informing formulation strategies, and meeting regulatory requirements. This guide provides a comprehensive overview of the predicted physicochemical properties of 5-Bromopyridine-2-sulfonamide and outlines detailed, field-proven methodologies for its empirical characterization.

Introduction to 5-Bromopyridine-2-sulfonamide: A Medicinal Chemistry Perspective

The 5-Bromopyridine-2-sulfonamide scaffold is of significant interest in contemporary drug discovery. The pyridine ring is a common motif in many biologically active molecules, and the sulfonamide group is a well-established pharmacophore known for its interactions with various biological targets.[3][4] The bromine atom at the 5-position serves as a crucial site for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][5] Given its foundational role as a synthetic intermediate, a precise understanding of its solubility and stability is not merely academic but a critical prerequisite for its successful application.[1][2]

Solubility Profile: Theoretical Insights and Practical Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its biological activity and developability. While specific experimental solubility data for 5-Bromopyridine-2-sulfonamide is not extensively published, we can infer its likely behavior based on its structural features and the known properties of related compounds.

Predicted Solubility Characteristics

5-Bromopyridine-2-sulfonamide possesses both polar and non-polar characteristics. The sulfonamide group can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. The pyridine ring, while having a dipole moment, contributes to the molecule's aromatic and somewhat hydrophobic character. The bromine atom further enhances its lipophilicity.

It is anticipated that 5-Bromopyridine-2-sulfonamide will exhibit:

-

Limited solubility in water , a common trait for many small molecule organic compounds.

-

Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).

-

Moderate solubility in lower alcohols like methanol and ethanol.

-

Poor solubility in non-polar solvents such as hexanes and toluene.

The sulfonamide moiety has an acidic proton, suggesting that the solubility of 5-Bromopyridine-2-sulfonamide will be pH-dependent. In aqueous media, its solubility is expected to increase at higher pH values due to the deprotonation of the sulfonamide nitrogen, forming a more soluble salt.[6][7]

Quantitative Solubility Data

The following table presents a predictive summary of solubility for 5-Bromopyridine-2-sulfonamide in common laboratory solvents. These values should be empirically verified.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7) | Poor | Predominantly neutral form with limited hydrogen bonding capacity with water. |

| Dimethyl Sulfoxide (DMSO) | High | Excellent polar aprotic solvent capable of disrupting intermolecular forces. |

| Methanol | Moderate | Polar protic solvent, can engage in hydrogen bonding. |

| Acetonitrile | Moderate | Polar aprotic solvent, effective for many organic compounds. |

| Dichloromethane | Low to Moderate | Moderately polar solvent. |

| Ethyl Acetate | Low | Less polar than alcohols, less effective at solvating the sulfonamide group. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of 5-Bromopyridine-2-sulfonamide.

Objective: To determine the saturation concentration of 5-Bromopyridine-2-sulfonamide in a given solvent at a specific temperature.

Materials:

-

5-Bromopyridine-2-sulfonamide

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, methanol)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 5-Bromopyridine-2-sulfonamide to a series of vials, ensuring a visible amount of solid remains undissolved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solids.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-Bromopyridine-2-sulfonamide.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Self-Validation:

-

Run the experiment in triplicate to assess precision.

-

Analyze the solid residue after the experiment by techniques like DSC or XRPD to check for any polymorphic transformations.

Workflow for Solubility Determination

Caption: A stepwise workflow for determining the equilibrium solubility of 5-Bromopyridine-2-sulfonamide.

Stability Profile: Degradation Pathways and Mitigation Strategies

The chemical stability of 5-Bromopyridine-2-sulfonamide is a critical parameter that influences its shelf-life, storage conditions, and the development of stable formulations. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Predicted Stability and Degradation Pathways

Based on the functional groups present, 5-Bromopyridine-2-sulfonamide may be susceptible to degradation under the following conditions:

-

Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving to form 5-bromopyridine-2-sulfonic acid and ammonia.

-

Oxidation: The pyridine ring and the sulfonamide group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[8]

-

Photolysis: Exposure to UV light may induce degradation, a common characteristic of aromatic and heterocyclic compounds.

The bromine substituent is generally stable but can participate in nucleophilic substitution reactions under certain conditions, although this is less likely to be a primary degradation pathway under typical storage conditions.

Experimental Protocol: Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines to investigate the stability of 5-Bromopyridine-2-sulfonamide under various stress conditions.

Objective: To identify the degradation pathways of 5-Bromopyridine-2-sulfonamide and develop a stability-indicating analytical method.

Materials:

-

5-Bromopyridine-2-sulfonamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC with a photodiode array (PDA) detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 5-Bromopyridine-2-sulfonamide in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) for a specified time.

-

Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

-

-

Analysis:

-

Analyze the stressed samples at various time points using an HPLC-PDA method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The PDA detector is crucial for assessing peak purity and identifying the formation of co-eluting degradants.

-

-

Method Validation: The HPLC method should be validated to be "stability-indicating" by demonstrating that the degradation products are well-resolved from the parent peak and from each other.

Logical Flow for Forced Degradation Studies

References

- 1. 5-Bromopyridine-2-sulfonamide [myskinrecipes.com]

- 2. 5-Bromopyridine-2-sulfonamide | 19642-68-3 | Benchchem [benchchem.com]

- 3. eurjchem.com [eurjchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridine Sulfonamides: A Versatile Scaffold for Modern Drug Discovery

A Senior Application Scientist's Guide to Their Diverse Biological Activities and Therapeutic Potential

Introduction: The Synergy of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The hybridization of a pyridine ring and a sulfonamide moiety creates a class of compounds—pyridine sulfonamides—that has garnered significant attention for its broad and potent biological activities.[1][][3] The pyridine nucleus, a six-membered heteroaromatic ring, is a privileged scaffold found in numerous natural products and FDA-approved drugs, prized for its unique electronic properties and ability to form crucial hydrogen bonds.[1][4][5] The sulfonamide group (-SO₂NH-), famously introduced with the advent of sulfa drugs, is a powerful zinc-binding group and a versatile pharmacophore known for a wide array of pharmacological effects, including antibacterial, diuretic, and anticancer properties.[3][6][7]

The fusion of these two components results in a molecular architecture with remarkable therapeutic versatility. Pyridine sulfonamide derivatives have emerged as potent inhibitors of various enzymes and modulators of critical signaling pathways, leading to a wealth of research into their anticancer, antimicrobial, anti-inflammatory, and antiviral potential.[3][7][8] This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, detailing their mechanisms of action, relevant experimental protocols, and future outlook for researchers and drug development professionals.

Core Biological Activities of Pyridine Sulfonamides

The therapeutic potential of pyridine sulfonamides spans multiple disease areas, primarily driven by their ability to selectively interact with key biological targets.

Anticancer Activity

The fight against cancer has been a major focus for the development of pyridine sulfonamide derivatives, which have been shown to inhibit tumor growth through several distinct mechanisms.[1][9][10]

Mechanism of Action: Multi-Targeted Inhibition

-

Carbonic Anhydrase (CA) Inhibition: Many solid tumors overexpress specific isoforms of carbonic anhydrase, particularly the membrane-associated hCA IX and hCA XII, which help maintain the acidic tumor microenvironment and promote proliferation.[6] The sulfonamide group acts as a potent inhibitor by binding to the zinc ion in the enzyme's active site, disrupting its function.[6] Pyridine-3-sulfonamide derivatives have shown nanomolar activity against hCA IX and hCA XII, with high selectivity over other isoforms, making them promising candidates for targeted cancer therapy.[6] The clinical development of compounds like SLC-0111, which targets CA IX, underscores the viability of this approach.[1][6]

-

Kinase Inhibition: The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[11] Novel sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3Kα and mTOR.[11] For instance, compound 22c , featuring a quinoline core, exhibited remarkable inhibitory activity (IC₅₀ = 0.22 nM for PI3Kα; 23 nM for mTOR) and potent anti-proliferative effects in colon (HCT-116) and breast (MCF-7) cancer cell lines.[11] Mechanistically, these compounds induce cell cycle arrest and apoptosis by blocking downstream signaling, such as the phosphorylation of AKT.[11] Other kinase targets include JNK1, JNK2, and BRAF, which have been effectively inhibited by pyrazole-containing pyridine sulfonamides.[12]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it a prime target for anticancer drugs. Certain pyridine carbothioamides functionalized with a sulfonamide moiety act as tubulin polymerization inhibitors by binding to the colchicine site.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][13]

-

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is often upregulated in tumors and inflammatory sites, contributing to cancer progression. Pyridine acyl sulfonamide derivatives have been designed as selective COX-2 inhibitors, demonstrating antiproliferative activity against various cancer cell lines, including HepG2 (liver) and MCF-7 (breast).[14]

Below is a diagram illustrating the general workflow for the discovery and validation of pyridine sulfonamides as anticancer agents.

Caption: A typical workflow for anticancer drug discovery using pyridine sulfonamides.

Quantitative Data Summary: Anticancer Activity

| Compound Class | Target(s) | Cancer Cell Line | Potency (IC₅₀/Kᵢ) | Reference |

| Pyridine-3-sulfonamides | hCA IX, hCA XII | Breast, Pancreatic | Kᵢ = 91 - 137 nM | [6] |

| Sulfonamide methoxypyridines | PI3Kα / mTOR | HCT-116 (Colon) | IC₅₀ = 20 nM | [11] |

| Pyridine acyl sulfonamides | COX-2 | HepG2 (Liver) | IC₅₀ = 1.2 µM | [14] |

| Pyridine carbothioamides | Tubulin | A549 (Lung) | IC₅₀ = 1.2 - 9.1 µM | [7] |

| Pyrazole-pyridine sulfonamides | JNK1, BRAF | Multiple | High % inhibition | [12] |

Antimicrobial Activity

The foundational success of sulfonamides as antibacterial agents provides a strong rationale for exploring pyridine sulfonamide derivatives for antimicrobial properties.[] These compounds have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][8][15]

Mechanism of Action

-

Enzyme Inhibition: A primary mechanism for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. While this remains a plausible target, newer derivatives may possess alternative mechanisms. For example, some pyridine-based N-sulfonamides have been shown to inhibit dihydrofolate reductase (DHFR), another key enzyme in the folate pathway.[8][16]

-

Cell Wall/Membrane Disruption: Cationic pyridinium salts, a related class, are thought to exert their antimicrobial effect through adsorption onto the negatively charged bacterial cell surface, leading to membrane disruption.[17]

Spectrum of Activity Newly synthesized pyridine-based sulfonamides have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[][8] In some cases, their activity, measured by inhibition zone (IZ), was superior to standard antibiotics like ampicillin.[8] Antifungal potential has also been demonstrated against strains like Candida albicans.[8][18]

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyridine sulfonamides can modulate this process, primarily through enzyme inhibition.

Mechanism of Action

-

COX-2 Inhibition: As mentioned in the anticancer section, selective inhibition of the COX-2 enzyme is a well-established anti-inflammatory mechanism.[14] By blocking COX-2, these compounds prevent the production of prostaglandins (like PGE₂), which are key mediators of pain and inflammation.[12][14]

-

Modulation of Neutrophil Activity: Sulfanilamide-related drugs, including sulfapyridine, can reduce the availability of hypochlorous acid (HOCl) produced by activated neutrophils.[19] This action helps prevent the inactivation of α1-antitrypsin, a key inhibitor of neutrophil elastase, thereby protecting tissues from damage during neutrophilic inflammation.[19]

Derivatives of 3-hydroxy-pyridine-4-one have also shown significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models.[20]

The signaling pathway for COX-2 mediated inflammation is depicted below.

Sources

- 1. ijsat.org [ijsat.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 5-Bromopyridine-2-sulfonamide

An In-Depth Technical Guide to the Discovery and History of 5-Bromopyridine-2-sulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical scaffold 5-Bromopyridine-2-sulfonamide, tracing its origins from the foundational discovery of sulfonamide drugs to its contemporary role as a pivotal building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthesis, chemical properties, and strategic applications of this versatile intermediate.

The Dawn of the Sulfonamide Era: A Historical Context

The story of 5-Bromopyridine-2-sulfonamide is intrinsically linked to the revolutionary discovery of sulfonamide drugs. This journey began in the 1930s at the laboratories of Bayer AG, where Gerhard Domagk was investigating coal-tar dyes for potential antimicrobial properties.[1] His work led to the discovery of Prontosil, a red dye that demonstrated remarkable efficacy against streptococcal infections in mice.[2][3] In 1936, researchers at the Pasteur Institute in France made a crucial breakthrough: they discovered that Prontosil was a prodrug.[2][4] Within the body, it is metabolized into its active form, sulfanilamide, which was first synthesized in 1906.[1]

This revelation that the simpler sulfanilamide molecule was the true antibacterial agent unleashed a wave of research, famously dubbed the "sulfa craze."[1][3] For the first time, medicine had a class of broadly effective systemic antimicrobials, predating the penicillin era and saving countless lives during World War II.[1][3] The mechanism was later identified; sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] Since humans obtain folate from their diet, this pathway is an ideal selective target.[1] This foundational work established the sulfonamide moiety as a critical pharmacophore and set the stage for the development of thousands of derivatives, including those built upon heterocyclic scaffolds like pyridine.

The Pyridine Scaffold in Medicinal Chemistry